3-Deoxycapsidiol
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Overview
Description
3-deoxycapsidiol is an eremophilane sesquiterpenoid that is (+)-5-epi-aristolochene carrying an additional 1beta-hydroxy substituent. It is an eremophilane sesquiterpenoid and a secondary allylic alcohol. It derives from a (+)-5-epi-aristolochene.
Scientific Research Applications
Synthesis and Chemical Properties
3-Deoxycapsidiol has been a subject of research in the field of organic chemistry, particularly in the synthesis of phytoalexins. A study by Whitehead et al. (1990) demonstrated the synthesis of (+)-5-epi-aristolochene, a precursor of capsidiol and debneyol, from capsidiol via (+)-1-deoxycapsidiol. This research highlighted the importance of this compound in understanding the biosynthesis of important phytoalexins in plants (Whitehead, Ewing, Threlfall, Cane, & Prabhakaran, 1990).
Biomedical Research
In the context of biomedical research, this compound plays a role in the understanding of enzymatic processes. Sato et al. (1993) conducted a study on 3-deoxyglucosone reductase, which is involved in the reduction of 3-deoxyglucosone, a reactive intermediate in glucose-mediated protein cross-linking. This research is pivotal in understanding the enzymatic pathways that protect proteins from damage in biological systems (Sato, Inazu, Yamaguchi, Nakayama, Deyashiki, Sawada, & Hara, 1993).
Application in Disease Models
In disease model research, the principles of Reduction, Refinement, and Replacement (3Rs) are crucial. Graham and Prescott (2015) discussed the multifactorial role of the 3Rs in harm-benefit analysis in animal models of disease, emphasizing the importance of minimizing animal use and suffering while supporting high-quality science (Graham & Prescott, 2015).
Properties
Molecular Formula |
C15H24O |
---|---|
Molecular Weight |
220.35 g/mol |
IUPAC Name |
(1R,4R,4aR,6R)-4,4a-dimethyl-6-prop-1-en-2-yl-2,3,4,5,6,7-hexahydro-1H-naphthalen-1-ol |
InChI |
InChI=1S/C15H24O/c1-10(2)12-6-7-13-14(16)8-5-11(3)15(13,4)9-12/h7,11-12,14,16H,1,5-6,8-9H2,2-4H3/t11-,12-,14-,15-/m1/s1 |
InChI Key |
NJWPLFBOSCSZFA-QHSBEEBCSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H](C2=CC[C@H](C[C@]12C)C(=C)C)O |
Canonical SMILES |
CC1CCC(C2=CCC(CC12C)C(=C)C)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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